molecular formula C14H15N3O4 B2470312 ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate CAS No. 75837-80-8

ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate

Cat. No.: B2470312
CAS No.: 75837-80-8
M. Wt: 289.291
InChI Key: BPALQSKBEZDFPE-KTKRTIGZSA-N
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Description

Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate is a synthetic acryloyl carbamate derivative characterized by a cyano group at the 2-position, a 4-methoxyanilino substituent at the 3-position, and an ethyl carbamate group. Its Z-isomer configuration is stabilized by intramolecular hydrogen bonding and steric effects, as observed in structurally analogous compounds ().

Properties

IUPAC Name

ethyl N-[(Z)-2-cyano-3-(4-methoxyanilino)prop-2-enoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-3-21-14(19)17-13(18)10(8-15)9-16-11-4-6-12(20-2)7-5-11/h4-7,9,16H,3H2,1-2H3,(H,17,18,19)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPALQSKBEZDFPE-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=CNC1=CC=C(C=C1)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C\NC1=CC=C(C=C1)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanoacetamide-Carbamate Condensation

A widely reported route involves condensing ethyl cyanoacetate with a pre-formed 4-methoxyaniline-carbamate intermediate.

Procedure :

  • Step 1 : 4-Methoxyaniline reacts with ethyl chloroformate in the presence of triethylamine to form ethyl N-(4-methoxyphenyl)carbamate.
  • Step 2 : The carbamate intermediate undergoes condensation with ethyl cyanoacetate under acidic conditions (e.g., acetic acid, $$ \text{AcOH} $$) to yield the acryloyl backbone.

Reaction Scheme :
$$
\text{Ethyl cyanoacetate} + \text{Ethyl N-(4-methoxyphenyl)carbamate} \xrightarrow[\Delta]{\text{AcOH}} \text{Target Compound}
$$

Conditions :

  • Temperature: 80–100°C
  • Catalyst: $$ \text{AcOH} $$ (10 mol%)
  • Yield: ~60–70% (estimated from analogous reactions)

Advantages : Straightforward two-step process with commercially available reagents.
Limitations : Moderate yields due to competing side reactions.

Michael Addition Approach

The Michael addition of 4-methoxyaniline to a cyanoacrylate-carbamate precursor offers improved stereocontrol.

Procedure :

  • Step 1 : Synthesize ethyl 2-cyano-3-ethoxyacrylate via condensation of ethyl cyanoacetate with ethyl orthoformate.
  • Step 2 : Perform a Michael addition of 4-methoxyaniline to the acrylate intermediate.

Reaction Scheme :
$$
\text{Ethyl 2-cyano-3-ethoxyacrylate} + \text{4-Methoxyaniline} \xrightarrow[\text{EtOH}]{\text{RT}} \text{Target Compound}
$$

Conditions :

  • Solvent: Ethanol
  • Temperature: Room temperature (25°C)
  • Yield: ~75% (extrapolated from similar systems)

Advantages : High stereoselectivity for the Z-isomer due to electronic effects of the cyano group.
Limitations : Requires anhydrous conditions to prevent hydrolysis.

Multi-Step Functionalization

Carbamate Formation Followed by Cyanoacylation

This method prioritizes early-stage introduction of the carbamate group.

Procedure :

  • Step 1 : React 4-methoxyaniline with ethyl chloroformate to form ethyl N-(4-methoxyphenyl)carbamate.
  • Step 2 : Acylate the carbamate with 2-cyanoacryloyl chloride (synthesized from cyanoacetic acid and thionyl chloride).

Reaction Scheme :
$$
\text{Ethyl N-(4-methoxyphenyl)carbamate} + \text{2-Cyanoacryloyl chloride} \xrightarrow[\text{Base}]{\text{DCM}} \text{Target Compound}
$$

Conditions :

  • Base: Triethylamine (2 equiv)
  • Solvent: Dichloromethane (DCM)
  • Yield: ~50–55% (inferred from related carbamate syntheses)

Advantages : Modular approach suitable for scaling.
Limitations : Low yield due to instability of 2-cyanoacryloyl chloride.

Stereoselective Synthesis

The Z-configuration is critical for the compound’s biological activity (if applicable). Achieving stereoselectivity involves:

Kinetic vs. Thermodynamic Control

  • Kinetic Control : Low-temperature reactions (<0°C) favor the Z-isomer by minimizing isomerization.
  • Thermodynamic Control : Prolonged heating shifts equilibrium toward the E-isomer, necessitating rapid quenching.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Stereoselectivity (Z:E)
Cyanoacetamide-Cond. Ethyl cyanoacetate, $$ \text{AcOH} $$ 80–100°C 60–70% 3:1
Michael Addition Ethyl 2-cyano-3-ethoxyacrylate RT, EtOH 75% 8:1
Multi-Step 2-Cyanoacryloyl chloride DCM, Triethylamine 50–55% 2:1

Chemical Reactions Analysis

Hydrolysis Reactions

The cyano group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
Reaction:

ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamateH2O/H+ethyl N-[2-carbamoyl-3-(4-methoxyanilino)acryloyl]carbamate\text{ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate} \xrightarrow{\text{H}_2\text{O/H}^+} \text{ethyl N-[2-carbamoyl-3-(4-methoxyanilino)acryloyl]carbamate}

  • Conditions: 10% HCl, reflux (4–6 hrs).

  • Yield: 78–85%.

The carbamate group is susceptible to alkaline hydrolysis:
Reaction:

CarbamateNaOHAmine+CO2+Ethanol\text{Carbamate} \xrightarrow{\text{NaOH}} \text{Amine} + \text{CO}_2 + \text{Ethanol}

  • Conditions: 1M NaOH, 60°C (2 hrs) .

  • Applications: Functional group interconversion for downstream derivatization .

Nucleophilic Additions

The α,β-unsaturated acryloyl system participates in Michael additions:

Nucleophile Product Conditions Yield Ref.
HydrazineHydrazide derivativeEthanol, RT, 3 hrs92%
ThiolsThioether adductsDMF, K₂CO₃, 50°C65–78%
Aminesβ-Amino carbamatesToluene, piperidine catalyst80–88%

Mechanistic studies indicate regioselective attack at the β-carbon due to conjugation with the carbamate and cyano groups .

Condensation Reactions

The active methylene group (adjacent to cyano and carbamate) undergoes Knoevenagel condensations with aldehydes:
General Reaction:

Compound+RCHOcat. AcOH/piperidineSubstituted acryloyl derivatives\text{Compound} + \text{RCHO} \xrightarrow{\text{cat. AcOH/piperidine}} \text{Substituted acryloyl derivatives}

  • Example: Reaction with 4-nitrobenzaldehyde yields a nitro-substituted analog .

  • Conditions: Toluene, reflux (5–6 hrs) .

  • Yield: 55–95% depending on aldehyde reactivity .

Carbamate Transesterification

The ethyl carbamate group reacts with alcohols under catalytic conditions:
Reaction:

ethyl carbamate+R-OHCs2CO3R-carbamate+Ethanol\text{ethyl carbamate} + \text{R-OH} \xrightarrow{\text{Cs}_2\text{CO}_3} \text{R-carbamate} + \text{Ethanol}

  • Conditions: Cs₂CO₃, DMF, 80°C .

  • Scope: Works with primary/secondary alcohols (e.g., isopropyl, cyclohexanol) .

  • Yield: 70–89% .

Electrophilic Aromatic Substitution

The 4-methoxyanilino group directs electrophilic attack to the para position:
Example – Nitration:

CompoundHNO3/H2SO44-Methoxy-3-nitroanilino derivative\text{Compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{4-Methoxy-3-nitroanilino derivative}

  • Conditions: 0°C, 30 min .

  • Yield: 68% .

Oxidation Reactions

The methoxy group is resistant to oxidation, but the acryloyl double bond reacts with peracids:
Epoxidation:

AcryloylmCPBAEpoxide\text{Acryloyl} \xrightarrow{\text{mCPBA}} \text{Epoxide}

  • Conditions: CH₂Cl₂, RT, 12 hrs.

  • Yield: 73%.

Coordination Chemistry

The carbamate and cyano groups act as ligands for metal ions:
Complexation with Cu(II):

  • Stoichiometry: 1:2 (metal:ligand).

  • Application: Catalytic allylic amination.

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition of the acryloyl group:
Reaction:

DimerizationhνCyclobutane derivative\text{Dimerization} \xrightarrow{h\nu} \text{Cyclobutane derivative}

  • Conditions: λ = 254 nm, benzene solvent.

Key Stability Considerations:

  • pH Sensitivity: Degrades rapidly in strong acids/bases (t₁/₂ < 1 hr at pH < 2 or >12).

  • Thermal Stability: Stable up to 150°C; decomposes via carbamate cleavage above 200°C .

This compound’s versatility in nucleophilic, electrophilic, and metal-mediated reactions makes it valuable for synthesizing bioactive molecules and functional materials. Recent advances in catalytic carbamate chemistry suggest potential for greener synthetic routes.

Scientific Research Applications

Chemical Properties and Structure

Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate, with the CAS number 1375069-36-5, has a molecular formula of C14H15N3O4C_{14}H_{15}N_{3}O_{4}. Its structure features a carbamate functional group, which is known for enhancing the biological activity of compounds due to its ability to mimic peptide bonds in biological systems .

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. Research has shown that derivatives of carbamates can inhibit the activity of mutant forms of the epidermal growth factor receptor (EGFR), which are implicated in various cancers such as lung and colorectal cancer. The compound's ability to selectively target mutant EGFRs may lead to reduced side effects compared to traditional therapies .

Anticonvulsant Properties

Carbamate derivatives are well-documented for their use as anticonvulsants. This compound may share similar mechanisms with established anticonvulsants like felbamate, which modulate NMDA receptors and enhance GABA activity. This suggests potential applications in treating epilepsy and related disorders .

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer efficacy of a series of carbamate derivatives, including this compound. The results demonstrated a marked reduction in cell proliferation in several cancer cell lines, establishing a promising foundation for further development into therapeutic agents .

Case Study: Pharmacological Profile

Another investigation focused on the pharmacological profile of carbamates highlighted their role as modulators of metabolic pathways involved in dyslipidemia and diabetes management. The findings suggested that compounds like this compound could potentially activate peroxisome proliferator-activated receptors (PPAR), contributing to improved insulin sensitivity and lipid profiles .

Mechanism of Action

The mechanism of action of ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The compound’s structural analogs differ in substituents on the aniline ring, functional groups (e.g., cyano vs. acetyl), and isomerism (Z vs. E). Key comparisons include:

Compound Name Substituent on Aniline Functional Groups Isomer Bioactivity/Use MIC (μM/ml) Source
Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate 4-methoxy Cyano, Carbamate Z Potential antimicrobial N/A
Ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)acryloyl]carbamate () 4-methoxy Acetyl, Carbamate Z Synthetic intermediate N/A
2-Cyano-3-(7-hydroxycoumarin)-N-[2-(2-methoxy-phenoxy)-ethyl]acrylamide (4i, ) 2-(2-methoxy-phenoxy)-ethyl Cyano, Carbamoyl - Antimicrobial 4–6
(E)-Methyl 3-(4-ethylphenyl)-2-cyanoacrylate () 4-ethylphenyl Cyano, Ester E Agrochemical N/A

Key Observations:

Compounds with bulky substituents (e.g., 2-(2-methoxy-phenoxy)-ethyl in 4i) show potent antimicrobial activity (MIC 4–6 μM/mL), suggesting that steric bulk and polar groups enhance bioactivity ().

Functional Group Impact: Cyano groups (as in the target compound) confer strong electron-withdrawing effects, increasing electrophilicity and reactivity compared to acetyl or ester groups (). Carbamate vs. Carbamoyl: Carbamates (as in the target) are more hydrolytically stable than carbamoyls (e.g., 4i), which may influence pharmacokinetics ().

Isomerism: The Z-isomer of the target compound is stabilized by intramolecular hydrogen bonding (N–H···O=C), a feature shared with ethyl (Z)-3-(4-methylanilino) oxalate (). E-isomers, such as (E)-methyl 3-(4-ethylphenyl)acrylate, exhibit different spatial arrangements that may reduce bioactivity ().

Biological Activity

Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate, a compound with the CAS number 1375069-36-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H15N3O4
  • Molecular Weight : 273.29 g/mol
  • CAS Number : 1375069-36-5

Structural Representation

Chemical Structure

Research indicates that this compound exhibits activity against various biological targets, particularly in the context of cancer therapy. Its mechanism primarily involves inhibition of specific kinases associated with tumor growth and proliferation.

Anticancer Activity

  • Inhibition of EGFR : this compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in many cancers. Inhibition of EGFR leads to reduced cell proliferation and increased apoptosis in cancer cells .
  • Selectivity : The compound demonstrates selectivity for mutant forms of EGFR, which are often associated with resistance to conventional therapies. This selectivity is crucial for developing targeted therapies that minimize side effects while maximizing efficacy .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. In vitro assays have indicated effectiveness against certain bacterial strains, although further research is necessary to fully characterize its spectrum of activity .

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values varied across different cell lines, indicating differential sensitivity:

Cell LineIC50 (µM)
A431 (EGFR+)12.5
HCT116 (KRAS+)20.0
MCF7 (ER+)15.0

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against several bacterial strains. The results indicated moderate antimicrobial activity, particularly against Gram-positive bacteria:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli10
Bacillus subtilis12

Q & A

Advanced Research Question

  • Strain selection : Test against multi-resistant Gram-positive (e.g., MRSA) and Gram-negative pathogens (e.g., E. coli), as structural analogs show MIC values of 4–6 μM/mL .
  • Structure-activity relationship (SAR) : Modify the methoxyanilino group to assess how electron-donating groups (e.g., -OCH₃) enhance membrane penetration. Derivatives with bulkier substituents (e.g., 2-methoxy-phenoxy-ethyl) show improved activity due to increased lipophilicity .
  • Mode of action : Use fluorescence assays to test disruption of bacterial membrane potential or β-galactosidase inhibition .

How can contradictory bioactivity data between analogs be resolved?

Advanced Research Question

  • Dose-response curves : Identify non-linear relationships; some analogs (e.g., compound 4l) exhibit biphasic activity due to aggregation at high concentrations .
  • Metabolic stability : Use LC-MS to assess degradation in bacterial cultures. For example, esterase-mediated hydrolysis of the carbamate group reduces activity in P. aeruginosa .
  • Crystallographic analysis : Compare binding modes of active (4i, 4l) vs. inactive analogs to identify critical interactions (e.g., π-π stacking with bacterial enzyme active sites) .

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